

N-Acetylornithine-d2: A Technical Guide to Commercial Availability and Synthesis

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Compound of Interest		
Compound Name:	N-Acetylornithine-d2	
Cat. No.:	B12407798	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Acetylornithine-d2**, a deuterated stable isotope of N-Acetylornithine. N-Acetylornithine is an intermediate in the biosynthesis of arginine and proline.[1] Deuterated analogs like **N-Acetylornithine-d2** are valuable tools in metabolic research, serving as internal standards for quantitative analysis by mass spectrometry (MS) or as tracers in metabolic flux studies.[2] This document details the commercial sources for this compound and presents a proposed chemical synthesis route with a detailed experimental protocol.

Commercial Availability

N-Acetylornithine-d2 is available from several specialized chemical suppliers as a reference standard for research purposes. The compound is typically sold in small quantities (milligram scale). Below is a summary of known commercial sources.



Supplier	Product Name <i>l</i> Catalog Number	Available Quantities	Price (USD)
Toronto Research Chemicals (TRC)	N-Acetyl-L-ornithine- d2 / A187242	1 mg, 5 mg, 25 mg	Inquire
LGC Standards	NAlpha-Acetyl-L- ornithine-d2 / TRC- A187242	1 mg, 5 mg, 25 mg	Inquire
Clinivex	Nα-Acetyl-L-ornithine- d2	Not Specified	Inquire[3]
Santa Cruz Biotechnology, Inc.	Nα-Acetyl-L-ornithine- d2 / sc-223602	Not Specified	Inquire[4]
Mithridion	NAlpha-Acetyl-L- ornithine-d2 5mg	5 mg	\$1,213.28[5]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for current information.

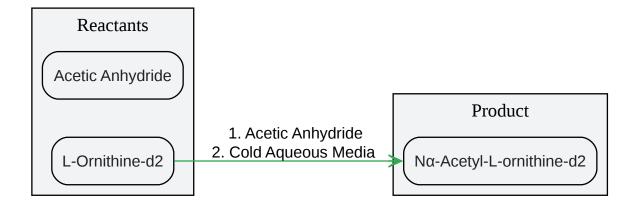
Chemical Synthesis of Nα-Acetyl-L-ornithine-d2

While detailed synthesis protocols for the deuterated form are not widely published, a robust synthesis can be achieved through the selective $N\alpha$ -acetylation of commercially available L-Ornithine-d2. The general strategy involves reacting the deuterated ornithine with an acetylating agent under conditions that favor modification of the α -amino group over the δ -amino group.

Proposed Synthetic Pathway

The proposed synthesis involves a direct acetylation of L-Ornithine-d2 using acetic anhydride in a cooled aqueous solution. By controlling the pH and temperature, selective acetylation at the more nucleophilic α -amino group can be achieved.





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Caption: Proposed reaction for the synthesis of Nα-Acetyl-L-ornithine-d2.

Quantitative Data & Properties

The following table summarizes key properties of N α -Acetyl-L-ornithine-d2. Synthesis-derived data such as yield and purity are dependent on the specific experimental execution and would need to be determined empirically.

Parameter	Value	Reference
Molecular Formula	C7H12D2N2O3	
Molecular Weight	176.21 g/mol	-
CAS Number (Unlabeled)	6205-08-9	-
Physical Form	Solid	-
Typical Purity	≥98% (Commercially available)	
Expected Yield	Empirically Determined	-
Final Purity	Empirically Determined (via HPLC, NMR)	_

Experimental Protocols



This section provides a detailed methodology for the proposed synthesis of N α -Acetyl-L-ornithine-d2.

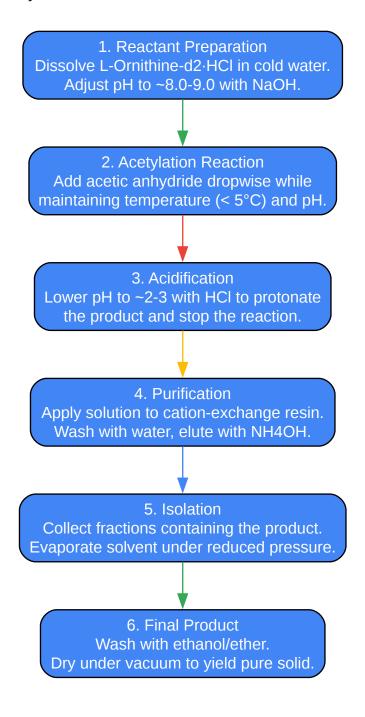
Materials and Reagents

- L-Ornithine-d2 hydrochloride (commercially available from suppliers such as MedchemExpress or Lumiprobe)
- · Acetic Anhydride, ACS grade
- Sodium Hydroxide (NaOH), 1 M solution
- · Hydrochloric Acid (HCl), 1 M solution
- Deionized Water (H₂O)
- Dowex 50WX8 resin (or similar strong cation-exchange resin)
- Ammonium Hydroxide (NH4OH), dilute solution (e.g., 2 M)
- Ethanol
- Diethyl Ether
- Ice bath
- · Magnetic stirrer and stir bar
- pH meter or pH paper
- Round bottom flask
- Chromatography column
- Rotary evaporator

Synthesis Workflow Diagram



The overall experimental process can be visualized as a multi-step workflow from reaction setup to final product analysis.



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Caption: Experimental workflow for the synthesis and purification of N α -Acetyl-L-ornithine-d2.

Step-by-Step Synthesis Protocol



- Preparation: In a 100 mL round bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of L-Ornithine-d2 hydrochloride in 20 mL of deionized water. Place the flask in an ice-water bath and cool the solution to 0-5°C.
- pH Adjustment: While stirring, slowly add 1 M NaOH solution dropwise to adjust the pH of the ornithine solution to approximately 8.5. Maintain the temperature below 5°C.
- Acetylation: Add 1.5 equivalents of acetic anhydride dropwise to the cooled, stirring solution over a period of 30 minutes. Simultaneously, add 1 M NaOH solution as needed to maintain the pH between 8.0 and 9.0. Constant pH monitoring is critical for selective Nα-acetylation.
- Reaction Completion: After the addition of acetic anhydride is complete, allow the mixture to stir for an additional hour in the ice bath.
- Acidification: Slowly acidify the reaction mixture to a pH of approximately 2.5 by adding 1 M
 HCI. This step protonates the product and prepares it for ion-exchange chromatography.

Purification:

- Prepare a column with Dowex 50WX8 resin (H+ form).
- Load the acidified reaction mixture onto the column.
- Wash the column thoroughly with several column volumes of deionized water to remove unreacted acetic anhydride and salts.
- Elute the product from the resin using a dilute solution of ammonium hydroxide (e.g., 2 M).

Isolation:

- Collect the fractions containing the product (can be monitored by TLC).
- Combine the product-containing fractions and concentrate them using a rotary evaporator to remove the solvent.
- The resulting residue can be further purified by recrystallization from a water/ethanol mixture.



- Drying: Dry the final solid product under vacuum to yield pure Nα-Acetyl-L-ornithine-d2.
- Characterization: Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

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